molecular formula C21H28N2O3 B2396189 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide CAS No. 953383-70-5

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide

Cat. No. B2396189
CAS RN: 953383-70-5
M. Wt: 356.466
InChI Key: AWXFZLRBLBFFLN-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a potent and specific inhibitor of FAAH, an enzyme that degrades the endocannabinoid anandamide. URB597 has been studied extensively for its potential therapeutic applications in various diseases, including pain, anxiety, and depression.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide selectively inhibits FAAH, an enzyme that degrades the endocannabinoid anandamide. By inhibiting FAAH, 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide increases the levels of anandamide in the brain, leading to analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has been shown to increase endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. It has also been shown to have anti-inflammatory effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several advantages for lab experiments, including its high selectivity for FAAH and its ability to increase endocannabinoid levels in the brain. However, it also has limitations, including its short half-life and potential off-target effects.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, including studying its potential therapeutic applications in other diseases, such as addiction and epilepsy. Additionally, researchers could investigate the potential of combining 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide with other drugs to enhance its therapeutic effects. Finally, researchers could explore the development of new FAAH inhibitors with improved pharmacokinetic properties.
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is a potent and selective inhibitor of FAAH that has potential therapeutic applications in various diseases. Its mechanism of action involves increasing endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. While 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several advantages for lab experiments, it also has limitations, and there are several future directions for research on this compound.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-(dimethylamino)phenylacetonitrile to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide. The intermediate is then reduced with sodium borohydride to form 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and depression. It has been shown to increase endocannabinoid levels in the brain, which can lead to analgesic, anxiolytic, and antidepressant effects.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-23(2)18-10-7-16(8-11-18)6-5-13-22-21(24)15-17-9-12-19(25-3)20(14-17)26-4/h7-12,14H,5-6,13,15H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXFZLRBLBFFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide

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